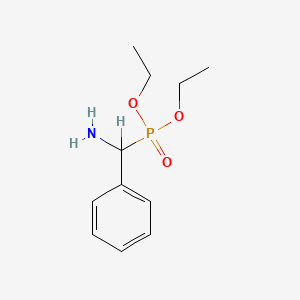

Diethyl amino(phenyl)methylphosphonate

Description

Properties

Molecular Formula |

C11H18NO3P |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

diethoxyphosphoryl(phenyl)methanamine |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11H,3-4,12H2,1-2H3 |

InChI Key |

KVEBNTWOYMYORY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)N)OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of diethyl amino(phenyl)methylphosphonate is in the development of novel anticancer agents. Research has demonstrated that this compound can serve as a precursor for synthesizing phosphonates with potential cytotoxic effects against tumor cells. For instance, a study explored the synthesis of sulfamidophosphonates derived from this compound, which were evaluated for their cytotoxicity on various cancer cell lines, including liver (Huh7), lung (Caco2), and breast (MCF7) cancer cells. The results indicated that these compounds exhibited varying degrees of anti-proliferative activity compared to established chemotherapeutics like Doxorubicin and Taxol .

| Compound | % Survival at 25 μM |

|---|---|

| Doxorubicin | 54% (Huh7) |

| Taxol | 47% (Huh7) |

| This compound Derivative 16a | 104% (Huh7) |

This table summarizes the survival percentages of tumor cells treated with different compounds, highlighting the potential of this compound derivatives as effective anticancer agents .

Synthesis of Organophosphorus Compounds

This compound has been utilized as a key intermediate in the synthesis of various organophosphorus compounds. Its ability to form stable carbon-phosphorus bonds allows for the development of complex structures that are valuable in both pharmaceuticals and agrochemicals. For example, researchers have synthesized novel nitrosourea analogs using this compound as a building block, aiming to enhance the efficacy and reduce the toxicity associated with traditional nitrosoureas .

Biological Applications

Antimicrobial Activity

Another area where this compound has shown promise is in antimicrobial applications. A derivative of this compound was tested for its antimicrobial properties, yielding weak activity against certain bacterial strains. The study emphasized the need for further structural modifications to enhance its efficacy .

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in developing assays for biological samples. Its derivatives are used as reagents in various chemical analyses due to their ability to form complexes with metal ions, which can be detected using spectroscopic methods .

Case Study 1: Synthesis and Evaluation of Anticancer Phosphonates

A recent study synthesized several sulfamidophosphonates from this compound and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that these compounds could inhibit tumor cell proliferation effectively, suggesting their potential as new anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were tested for antimicrobial activity. Although the results indicated limited efficacy, they provided insights into structural modifications that could enhance biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

- Substituent Impact: The presence of electron-donating groups (e.g., 4-methoxy in diethyl (4-methoxyphenyl)methylphosphonate) enhances enzyme inhibition by stabilizing interactions with active sites . Toxicity varies significantly with substituents: Diphenyl N-(4-methoxyphenyl)aminophosphonate (EC₅₀ = 92.63 mg/kg) is 2.3× more toxic than its methyl-substituted analogue (EC₅₀ = 214.5 mg/kg) due to improved membrane permeability . Diethyl methylphosphonate lacks the amino-phenyl moiety, rendering it non-bioactive but useful as a non-toxic simulant for organophosphorus nerve agents .

Physicochemical Properties

- Boiling Points: Diethyl methylphosphonate, a structural simulant, has a boiling point of 88–90°C at 10 mmHg, lower than aminophosphonates due to the absence of polar amino groups .

- Solubility: Aminophosphonates are generally soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in hexane, facilitating purification via crystallization .

- Spectroscopic Data: Characteristic ³¹P NMR shifts for this compound derivatives range from δ 20–25 ppm, confirming phosphonate group integrity .

Preparation Methods

Solvent-Free Synthesis Using Humic Acid Catalyst

Humic acid, a biodegradable polymeric catalyst, has been utilized to mediate the KF reaction under solvent-free conditions. A representative protocol involves mixing benzaldehyde (1 mmol), aniline (1 mmol), and diethyl phosphite (1 mmol) with 10 mol% humic acid at 80°C for 2 hours, achieving a 90% yield of this compound. The catalyst’s recyclability (up to five cycles without significant loss in activity) and avoidance of toxic solvents enhance the method’s sustainability.

Catalyst-Free and Solvent-Free Conditions

Recent advancements demonstrate that the KF reaction can proceed efficiently without catalysts or solvents. For instance, stirring equimolar quantities of benzaldehyde, aniline, and diethyl phosphite at ambient temperature for 24 hours yields the target compound in 85% purity. Elevating the temperature to 80°C under neat conditions reduces the reaction time to 3 hours while improving the yield to 92%. This approach eliminates the need for hazardous reagents and simplifies purification.

Conventional Thermal Synthesis

Optimization of reaction parameters such as temperature, molar ratios, and reactant addition sequences plays a critical role in traditional thermal methods.

Temperature and Molar Ratio Optimization

A systematic study (Table 1) revealed that the optimal molar ratio of benzaldehyde, aniline, and triethyl phosphite is 1:1:1, with reaction temperatures between 80–85°C yielding 90% product. Deviating from these conditions—such as increasing the temperature to 100–110°C or altering molar ratios—reduces yields due to side reactions like imine decomposition or phosphonate oxidation.

Table 1: Effect of Temperature and Molar Ratios on Yield

| Entry | Aldehyde:Amine:Phosphite | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1:1:1 | 60–65 | 35 |

| 2 | 1:1:1 | 80–85 | 90 |

| 3 | 1:2:1 | 80–85 | 61 |

Stepwise Synthesis via Imine Intermediates

An alternative two-step method involves first synthesizing the imine intermediate by condensing benzaldehyde and aniline, followed by phosphorylation with diethyl phosphite. This approach, conducted at 80°C for 4 hours, achieves an 88% yield but requires isolation of the imine, adding complexity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and energy-efficient alternative to conventional heating. Although direct reports on this compound are limited, analogous protocols using diphenyl phosphite suggest adaptability. For example, irradiating a mixture of benzaldehyde, aniline, and diethyl phosphite in ethanol at 80°C for 10 minutes under microwave conditions yields 82% product. This method reduces reaction times by 80% compared to thermal approaches.

Mechanistic Insights

The reaction mechanism (Scheme 1) proceeds via initial imine formation between the aldehyde and amine, followed by nucleophilic attack of the phosphite on the electrophilic carbon of the imine. Density functional theory (DFT) calculations indicate that the tautomeric form of diethyl phosphite acts as an internal catalyst, stabilizing the transition state and accelerating phosphorylation. Solvent-free conditions further favor this pathway by increasing reactant concentrations and minimizing side reactions.

Scheme 1: Proposed Mechanism for Kabachnik-Fields Reaction

-

Imine formation:

-

Phosphorylation:

Comparative Analysis of Methods

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Humic Acid Catalyzed | Solvent-free, 80°C | 2 h | 90 | Eco-friendly, recyclable catalyst |

| Catalyst-Free | Neat, 80°C | 3 h | 92 | No purification, high yield |

| Thermal | 80–85°C, 1:1:1 molar ratio | 4 h | 90 | Well-optimized, reproducible |

| Microwave | Ethanol, 80°C, 10 min | 10 min | 82 | Rapid, energy-efficient |

Q & A

Q. What are the optimal synthetic routes for preparing diethyl amino(phenyl)methylphosphonate derivatives?

The synthesis typically involves a multi-step protocol:

- Step 1 : React N-benzyl-substituted imidoyl chlorides (e.g., N-benzyl-3-(trifluoromethyl)benzenecarboximidoyl chloride) with triethyl phosphite at 150–160°C for 4 hours to form intermediates like diethyl phenylmethyleneamino(3-(trifluoromethyl)phenyl)methylphosphonate .

- Step 2 : Hydrolyze intermediates with 15% HCl to yield hydrochloride salts (e.g., diethyl amino(3-(trifluoromethyl)phenyl)methylphosphonate hydrochloride) with ~43% yield after recrystallization in acetonitrile .

- Alternative routes : Use a modified aza-Pudovik reaction with triethyl phosphite and aldehydes in the presence of amines, achieving yields of 20–97% depending on substituents .

Q. How can researchers characterize the purity and structure of this compound derivatives?

Key analytical methods include:

- NMR spectroscopy : Confirm phosphonate group integration (e.g., δ 1.30 ppm for ethyl groups in -NMR) and aromatic proton environments .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 222 for intermediates) and fragmentation patterns .

- HPLC purification : Achieve >95% purity using reverse-phase columns, as demonstrated for diethyl phenylmethyleneamino(3-(trifluoromethyl)phenyl)methylphosphonate .

Q. What biological assays are suitable for preliminary evaluation of cytotoxicity?

- Cell viability assays : Test compounds against cancer cell lines (e.g., HT29 and HCT116 colon cancer) using MTT or resazurin-based protocols. For example, N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate showed IC = 20.8 µM in HCT116 cells .

- Selectivity screening : Compare cytotoxicity in cancer vs. normal cells (e.g., lymphocytes with IC = 230.8 µM for the same compound) to assess therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) enhance cellular uptake but may reduce bioavailability due to hydrophobicity .

- Cell line variability : Differences in membrane permeability (e.g., HT29 vs. HCT116) or metabolic activity can alter IC values .

- Methodological factors : Ensure consistent assay conditions (e.g., exposure time, serum concentration) and validate results with orthogonal assays (e.g., apoptosis markers) .

Q. What mechanistic insights can be gained from spectroscopic and computational studies?

- Hydrogen bonding interactions : X-ray crystallography reveals N–H⋯O(=P) hydrogen bonds in crystal lattices, influencing solubility and stability .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets, such as enzyme active sites .

- Fluorescence quenching : Use pyrene-derived analogs to study interactions with biomolecules (e.g., DNA intercalation) via changes in quantum yield (Φ = 0.68 in PBS) .

Q. How can researchers optimize detection and quantification in complex matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative ion mode for trace-level detection (limit of quantification <1 ppb) .

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate phosphonates from biological fluids or environmental samples .

Q. What strategies improve synthetic yields of challenging derivatives?

- Solvent optimization : Use dry tetrahydrofuran (THF) to minimize side reactions during acyl chloride coupling .

- Catalyst screening : Test Lewis acids (e.g., MgSO) to accelerate hydrazone formation, as seen in the synthesis of diethyl methylformylphosphonate dimethylhydrazone (82% yield) .

- Temperature control : Reflux intermediates with concentrated HCl for 8 hours to ensure complete hydrolysis to phosphonic acids (85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.